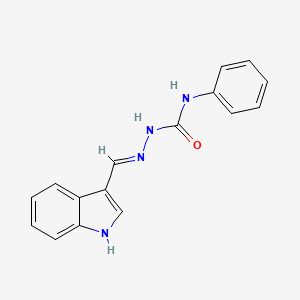
1H-Indole-3-carbaldehyde N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carbaldehyde N-phenylsemicarbazone is a derivative of 1H-indole-3-carbaldehyde, a compound known for its significant role in the synthesis of biologically active molecules. This compound is part of the indole family, which is renowned for its diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carbaldehyde N-phenylsemicarbazone typically involves the reaction of 1H-indole-3-carbaldehyde with N-phenylsemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-3-carbaldehyde N-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carbaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A precursor to many biologically active molecules.
N-phenylsemicarbazide: Known for its use in the synthesis of various semicarbazone derivatives.
Uniqueness: 1H-Indole-3-carbaldehyde N-phenylsemicarbazone stands out due to its unique combination of the indole and semicarbazone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C16H14N4O |
|---|---|
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
1-[(E)-1H-indol-3-ylmethylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H14N4O/c21-16(19-13-6-2-1-3-7-13)20-18-11-12-10-17-15-9-5-4-8-14(12)15/h1-11,17H,(H2,19,20,21)/b18-11+ |
Clé InChI |
ZTGYEQCABNKOMP-WOJGMQOQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)
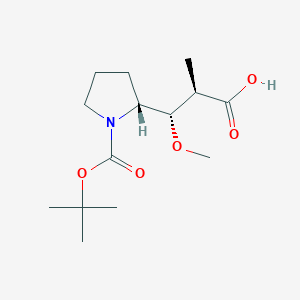
![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
![[(1S,5R,8R,13R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14799224.png)
![tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14799237.png)
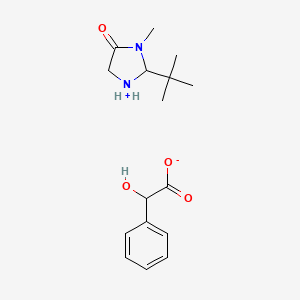
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
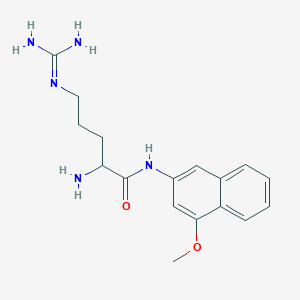
![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
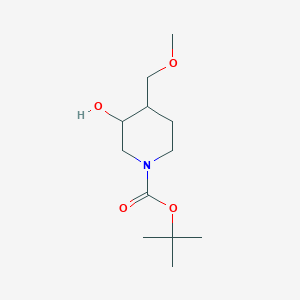
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
